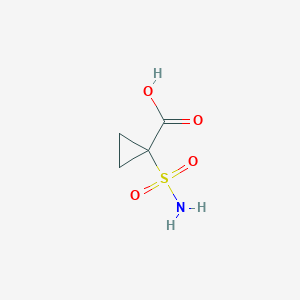

1-Sulfamoylcyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-sulfamoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCKJYYHGZGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Cyclopropane Containing Carboxylic Acids in Synthetic Chemistry

Cyclopropane-containing carboxylic acids are a fascinating class of organic compounds characterized by a highly strained, three-membered carbon ring attached to a carboxyl group. drughunter.com This structural motif is not merely a chemical curiosity; it is a valuable building block in the world of organic synthesis. The inherent ring strain of the cyclopropane (B1198618) ring endows these molecules with unique reactivity, making them versatile intermediates for the construction of more complex molecular architectures.

The synthesis of cyclopropane carboxylic acids can be achieved through various methods, including the reaction of alkenes with carbenes or carbenoids, and intramolecular cyclization reactions. orgsyn.orgorgsyn.org A classic approach involves the base-induced cyclization of γ-halonitriles followed by hydrolysis to the corresponding carboxylic acid. orgsyn.org More modern techniques, such as those employing phase-transfer catalysis, have made the synthesis more efficient and scalable. orgsyn.org

In synthetic chemistry, cyclopropane carboxylic acids and their derivatives serve as precursors to a wide array of other functionalized cyclopropanes. rochester.edu For instance, they can be converted into cyclopropylamines, which are key components in a number of pharmacologically active agents. rochester.edu The nitrile-substituted counterparts are also highly valued for the versatility of the cyano group, which can be transformed into various other functional groups. rochester.edu

The presence of the cyclopropane ring imparts a degree of conformational rigidity to molecules, a property that is highly sought after in drug design. This rigidity can help in locking a molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or a receptor.

Significance of Sulfamoyl Moieties in Organic and Medicinal Chemistry Research

The sulfamoyl group, a part of the larger sulfonamide functional group, is a cornerstone in the field of medicinal chemistry. nih.gov A sulfonamide consists of a sulfonyl group connected to an amine group. The term "sulfamoyl" refers to the -SO2NH2 group. The introduction of this moiety into organic molecules has led to the development of a vast number of therapeutic agents with a broad spectrum of biological activities. nih.gov

Historically, the discovery of sulfonamide-based antibacterial drugs, the "sulfa drugs," was a watershed moment in medicine. Since then, the sulfamoyl group has been incorporated into drugs targeting a wide range of conditions. The ability of the sulfonyl group to act as a hydrogen bond acceptor and its tetrahedral geometry make it an excellent pharmacophore for interacting with biological macromolecules.

The research into sulfamoyl-containing compounds has yielded treatments for a variety of diseases. For example, certain sulfamoyl derivatives of heterocyclic carboxylic acids have been shown to possess anti-inflammatory and analgesic properties. nih.gov Furthermore, a patent has described cyclopropane (B1198618) carboxylic acid derivatives bearing a sulfonamide group as potential inhibitors of leukotriene C4 synthase, indicating their potential utility in treating respiratory and inflammatory diseases. google.com

The following table provides examples of the diverse applications of compounds containing the sulfamoyl or sulfonamide moiety:

| Drug Class | Example Compound | Therapeutic Application |

| Diuretics | Furosemide | Treatment of fluid retention (edema) |

| Anticonvulsants | Topiramate | Management of epilepsy and migraines |

| Anti-inflammatory | Celecoxib | Treatment of arthritis and acute pain |

| Antibacterials | Sulfamethoxazole | Treatment of bacterial infections |

This table is for illustrative purposes to show the broad utility of the sulfonamide functional group in medicine.

Overview of Research Utility and Scope for the Compound

Strategies for the Construction of the Cyclopropane-1-carboxylic Acid Core

The formation of the cyclopropane ring, particularly with a carboxylic acid or ester group at a quaternary center, is a foundational challenge in the synthesis of the target molecule. The most prevalent and scalable methods involve intramolecular cyclization reactions where the substitution pattern is established prior to ring formation.

A widely utilized and robust method for constructing 1,1-disubstituted cyclopropanes is the Michael-Initiated Ring-Closure (MIRC) reaction. This approach typically involves the reaction of a compound with an activated methylene (B1212753) group, such as diethyl malonate, with a 1,2-dihaloalkane in the presence of a base.

The general mechanism proceeds via deprotonation of the acidic methylene proton of the malonic ester to form a nucleophilic enolate. This enolate then attacks one of the carbons of the 1,2-dihaloalkane in an initial SN2 reaction, forming an intermediate. A subsequent intramolecular SN2 reaction, where the enolate displaces the second halide, closes the three-membered ring. A classic example is the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane (B42909). orgsyn.org This foundational chemistry sets the stage for more complex, substituted systems.

Another established route starts from γ-chlorobutyronitrile, which undergoes an intramolecular cyclization in the presence of a strong base like sodium hydroxide (B78521) to form cyclopropyl (B3062369) cyanide. orgsyn.orgyoutube.com Subsequent hydrolysis of the nitrile group yields the desired cyclopropanecarboxylic acid. orgsyn.orgyoutube.com

To synthesize 1-substituted cyclopropane-1-carboxylic acids, the strategy is modified to start with a monosubstituted malonic ester or a related activated methylene compound. The substituent is thereby incorporated into the starting material before the cyclization event, ensuring its placement at the C1 position of the final cyclopropane ring. This pre-functionalization strategy is central to the synthesis of the target molecule. By choosing a malonic ester derivative that already contains the desired C1 substituent (or its precursor), the subsequent cyclopropanation with a 1,2-dihaloalkane directly yields the 1,1-disubstituted cyclopropane.

Introduction and Functionalization of the Sulfamoyl Group

The introduction of the sulfamoyl group (-SO₂NH₂) is the most critical and defining aspect of the synthesis. The most elegant and efficient strategies introduce this group onto the acyclic precursor before the cyclopropane ring is formed.

A key pathway for introducing the sulfamoyl group involves the use of highly reactive sulfonylating agents. A documented advanced synthesis for the ethyl ester of the target compound begins with the reaction of diethyl malonate with chlorosulfonyl isocyanate (CSI). CSI is a powerful electrophile that reacts readily with the activated methylene proton of diethyl malonate.

The initial reaction forms an N-acylated sulfonamide intermediate. This intermediate is then treated with an alcohol, such as ethanol, which cleaves the N-acyl group to generate the crucial precursor: diethyl sulfamoylmalonate. This multi-step, one-pot sequence efficiently creates the necessary C-SO₂NH₂ bond on the malonate backbone.

The regioselectivity of the sulfamoylation is perfectly controlled by the nature of the starting materials. By using a C-nucleophile like a malonic ester, the sulfamoyl group is introduced directly onto the carbon atom that will become the C1 of the cyclopropane ring. This circumvents challenges associated with attempting to directly functionalize the sterically hindered C1 position of a pre-formed cyclopropane ring.

The reaction of diethyl sulfamoylmalonate with 1,2-dibromoethane or 1-bromo-2-chloroethane (B52838) in the presence of a base like sodium ethoxide proceeds via the MIRC mechanism previously described. Because the sulfamoyl and ester groups are already attached to the central carbon of the malonate, the resulting cyclization product is exclusively the desired ethyl 1-sulfamoylcyclopropane-1-carboxylate.

Advanced Synthetic Approaches

Advanced and scalable syntheses, often detailed in patent literature for the production of pharmaceutical intermediates, combine the principles above into a streamlined process. One such approach for preparing ethyl 1-sulfamoylcyclopropane-1-carboxylate, a direct precursor to the title acid, is outlined below.

Step 1: Synthesis of Diethyl Sulfamoylmalonate This key intermediate is prepared by the reaction of diethyl malonate with chlorosulfonyl isocyanate, followed by alcoholysis.

| Reactants | Reagents/Conditions | Product |

| Diethyl malonate, Chlorosulfonyl isocyanate | 1) Toluene, 60-65 °C | Diethyl sulfamoylmalonate |

| 2) Ethanol (EtOH), reflux |

Step 2: Cyclopropanation The sulfamoylmalonate intermediate is cyclized using a 1,2-dihaloethane.

| Reactant | Reagents/Conditions | Product | Yield |

| Diethyl sulfamoylmalonate | 1,2-Dibromoethane, Sodium Ethoxide in EtOH | Ethyl 1-sulfamoylcyclopropane-1-carboxylate | ~77% |

Step 3: Hydrolysis The final step is the saponification of the ethyl ester to yield the target carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate salt.

| Reactant | Reagents/Conditions | Product |

| Ethyl 1-sulfamoylcyclopropane-1-carboxylate | 1) NaOH (aq) | This compound |

| 2) HCl (aq) |

Stereoselective Synthesis and Chiral Resolution

The creation of single-enantiomer cyclopropane structures is a significant challenge in organic synthesis. For a molecule like this compound, two primary strategies can be envisaged: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: Stereoselective methods for creating chiral cyclopropane rings often involve the use of chiral catalysts or auxiliaries. doi.org Techniques such as the Wadsworth-Emmons cyclopropanation of chiral epoxides can yield enantiomerically pure cyclopropane carboxylic acids. acs.org Another approach involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, which can produce cyclopropane derivatives as single diastereomers. doi.org Adapting these methods would be a theoretical starting point for the stereoselective synthesis of this compound.

Chiral Resolution: Should a synthesis yield a racemic mixture (an equal mix of both enantiomers), chiral resolution is the most common method for their separation. wikipedia.org For carboxylic acids, this is typically achieved by forming diastereomeric salts. The process involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or synthetic amines like (R)-1-phenylethylamine. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows one diastereomer to be separated by crystallization. wikipedia.orglibretexts.org After separation, the addition of a strong acid liberates the pure enantiomer of the carboxylic acid. wikipedia.org

| Method | Description | Common Reagents/Techniques |

| Diastereomeric Salt Formation | Reaction of the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts with different solubilities. wikipedia.org | Chiral amines (e.g., (+)-tartaric acid, (-)-malic acid, (+)-camphor-10-sulfonic acid) libretexts.org |

| Chiral Chromatography | Direct separation of enantiomers using a high-performance liquid chromatography (HPLC) column that has a chiral stationary phase. tcichemicals.com | Chiral stationary phases (CSPs) |

| Enantiospecific Cocrystallization | A technique where a chiral coformer crystallizes with only one enantiomer from a racemic mixture, allowing for its separation. pharmtech.com | Structure-based coformer screening |

Flow Chemistry and Scalable Production Methods

For the large-scale production of complex molecules, the pharmaceutical and fine chemical industries are increasingly turning to continuous flow chemistry. acs.org This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. researchgate.net

The synthesis of chiral cyclopropane carboxylic acids has been successfully demonstrated on a multigram scale using continuous flow reactors. acs.orgtechnologynetworks.com For instance, a Wadsworth-Emmons cyclopropanation was performed in a flow setup to circumvent the risks associated with high temperatures, high pressures, and volatile starting materials. acs.orgtechnologynetworks.com The reduced headspace in flow reactors can also increase the concentration of low-boiling-point reactants in the liquid phase, thereby enhancing reactivity and efficiency. technologynetworks.com A hypothetical scalable process for this compound could involve a multi-step flow synthesis, potentially integrating reaction, workup, and purification steps into a single, continuous operation. acs.org

Derivatization and Chemical Reactivity

The carboxylic acid functionality is one of the most versatile groups in organic chemistry, serving as a gateway to numerous other functional groups.

Transformations of the Carboxylic Acid Functionality

The conversion of the carboxyl group of this compound into esters and amides is a key transformation for modifying its properties.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, for more sensitive substrates, methods that avoid strong acids are used. Imidazole carbamates, for example, serve as chemoselective esterification reagents that can convert a wide variety of carboxylic acids into their corresponding esters in high yields. organic-chemistry.org

Amidation: The formation of an amide bond is a cornerstone reaction in medicinal chemistry. mdpi.com Direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is "activated" using a coupling agent. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides (e.g., DCC, EDC) are frequently employed to facilitate amide bond formation under mild conditions. mdpi.com Microwave-assisted synthesis in the presence of triphenylphosphine (B44618) and iodine has also been reported as an efficient, base-free method for both esterification and amidation. rsc.org

| Transformation | Typical Reagents | Key Features |

| Esterification | Alcohols (R'-OH), Acid Catalyst (H₂SO₄) | Classical method, reversible. |

| Imidazole Carbamates | Chemoselective, high yields, avoids strong acids. organic-chemistry.org | |

| Amidation | Amines (R'-NH₂), Coupling Agents (DCC, EDC, HOBt) | Forms stable amide bonds, widely used in peptide synthesis. mdpi.com |

| Triphenylphosphine/Iodine, Microwave | Rapid, base-free method for amides and esters. rsc.org |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). khanacademy.orgchemguide.co.uk Strong reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common choice for converting carboxylic acids directly to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Borane complexes (e.g., BH₃·THF) are also effective and can offer better selectivity for carboxylic acids in the presence of other reducible functional groups. khanacademy.org

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive than their parent carboxylic acids. libretexts.org This transformation requires the use of specialized, sterically hindered reducing agents that react more slowly with the intermediate aldehyde, allowing for its isolation. A common method involves first converting the carboxylic acid to a more reactive derivative like an acid chloride, which can then be reduced to an aldehyde using a mild hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org More recent methods allow for the direct conversion of carboxylic acids to aldehydes using reagents like pinacolborane in the presence of an activating agent. researchgate.net

| Desired Product | Reagent | Reaction Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by acid workup. chemguide.co.uk |

| Borane Tetrahydrofuran Complex (BH₃·THF) | Offers good selectivity for carboxylic acids. khanacademy.org | |

| Aldehyde | 1. Thionyl Chloride (SOCl₂) 2. LiAlH(Ot-Bu)₃ | Two-step process via the acid chloride. libretexts.org |

| Pinacolborane with activator | Direct, one-pot conversion. researchgate.net |

To access more reactive intermediates for further synthesis, this compound can be converted into its corresponding acid halide or anhydride.

Acid Halides: Acid halides are among the most reactive carboxylic acid derivatives. pressbooks.publibretexts.org Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), while acid bromides are formed using phosphorus tribromide (PBr₃). pressbooks.pubchadsprep.com These reagents replace the -OH group of the carboxylic acid with a halogen.

Acid Anhydrides: Acid anhydrides can be prepared by reacting an acid chloride with the carboxylate salt of a carboxylic acid. libretexts.orgmasterorganicchemistry.com This method can be used to form both symmetrical and unsymmetrical anhydrides. niscpr.res.in For example, reacting the acid chloride of this compound with its own sodium salt would yield the symmetrical anhydride.

| Derivative | Reagent(s) | Significance |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Highly reactive intermediate for making esters, amides, etc. pressbooks.publibretexts.org |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | Similar reactivity to acid chlorides. pressbooks.pub |

| Acid Anhydride | Acid Chloride + Carboxylate Salt | Important acylating agent, useful for synthesis of other derivatives. libretexts.orgniscpr.res.in |

Reactivity of the Sulfamoyl Group

The sulfamoyl group (–SO₂NH₂) is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and for its metabolic stability. researchgate.net In the context of this compound, this group's reactivity is influenced by the adjacent electron-withdrawing carboxylic acid and the strained cyclopropane ring. While generally robust, the sulfamoyl moiety can undergo several chemical transformations.

The nitrogen atom of the sulfonamide can act as a nucleophile or be deprotonated to form a sulfonamide anion, which can then react with various electrophiles. This allows for derivatization, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. researchgate.netresearchgate.net For example, late-stage C-H functionalization reactions have been developed where the sulfonamide group acts as a directing group to install new substituents at specific positions on a molecule. researchgate.net

Furthermore, the entire sulfamoyl group can be displaced by potent nucleophiles under specific conditions. Studies on aromatic sulfonamides have shown that nucleophiles such as glutathione (B108866) and cysteine can displace the sulfamoyl group, particularly when the sulfonamide has a lower pKa, which enhances its leaving group potential. nih.gov This reactivity is relevant for understanding potential metabolic pathways or for synthetic manipulations.

Table 1: Potential Reactions of the Sulfamoyl Group This table is based on the general reactivity of sulfonamides and may be applicable to this compound.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl sulfonamide | researchgate.net |

| N-Arylation | Aryl halide, Palladium or Copper catalyst | N-Aryl sulfonamide | researchgate.net |

| Nucleophilic Displacement | Strong nucleophiles (e.g., thiols) at physiological pH | Thioether derivative | nih.gov |

| Directed C-H Functionalization | Palladium or other transition metal catalysts | Diversified analogues | researchgate.net |

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropane ring in this compound is highly susceptible to ring-opening reactions due to the presence of two electron-withdrawing groups (sulfamoyl and carboxyl) attached to the same carbon. This arrangement classifies it as a "donor-acceptor" (D-A) cyclopropane, where the cyclopropane ring itself acts as the donor. The polarization and strain inherent in this system facilitate the cleavage of the distal C-C bond under various catalytic conditions. nih.govscispace.com

Acid-Catalyzed Ring-Opening

Both Brønsted and Lewis acids can catalyze the ring-opening of D-A cyclopropanes. researchgate.netnih.gov The reaction is typically initiated by the coordination of the acid to an oxygen atom of one of the acceptor groups (either the carboxyl or the sulfonyl group). This coordination enhances the electrophilicity of the cyclopropane ring, promoting the cleavage of the weakened C2-C3 bond upon attack by a nucleophile. rsc.org This process allows for the stereospecific introduction of two different functional groups at the 1- and 3-positions of the resulting propane (B168953) chain. nih.gov For instance, reactions with chalcogenyl halides in the presence of a Lewis acid like MgI₂ can lead to 1,3-halochalcogenation products in high yields. nih.gov Similarly, using alcohol nucleophiles under acidic conditions can yield functionalized acyclic systems. nih.gov

Metal-Catalyzed Ring-Opening

Transition metals, particularly palladium, nickel, and copper, are effective catalysts for the ring-opening of strained cyclopropane rings. researchgate.netnih.gov Palladium(0) catalysts can facilitate the isomerization of related cyclopropyl sulfonates. researchgate.net Nickel-catalyzed reactions have been employed for the ring-opening arylation of cyclopropyl tosylates using boronic acids. researchgate.net Copper-catalyzed oxidative ring-opening of cyclopropanols with sulfinate salts is a known method for synthesizing γ-keto sulfones, highlighting a pathway that could be analogous for this compound derivatives. nih.gov These metal-catalyzed transformations often proceed through an oxidative addition mechanism, where the strained C-C bond of the cyclopropane is inserted into the metal center, forming a metallacyclobutane intermediate that can undergo further reactions.

Other Ring-Opening Transformations

The reaction of cyclopropane carboxylic acid derivatives with reagents like sulfur tetrafluoride (SF₄) can also induce ring-opening in a diastereoselective manner, alongside the transformation of the carboxylic acid into a trifluoromethyl group. researchgate.net Radical-mediated pathways have also been explored for the ring-opening and subsequent cyclization of cyclopropane derivatives, often initiated by an oxidant in the presence of a metal catalyst like manganese(III) or silver(I). nih.gov

Table 2: Methodologies for Ring-Opening of Donor-Acceptor Cyclopropanes This table summarizes findings from related donor-acceptor cyclopropane systems, which are expected to be analogous for this compound.

| Methodology | Catalyst/Reagent | Nucleophile/Reactant | Product Type | Reference |

| Lewis Acid Catalysis | MgI₂, Yb(OTf)₃, TiCl₄ | Sulfenamides, Chalcogenyl Halides | γ-Aminated α-thiolated esters, 1,3-Halochalcogenated products | nih.govacs.org |

| Brønsted Acid Catalysis | p-Toluenesulfonic acid | Alcohols | Ring-opened ethers | nih.gov |

| Palladium Catalysis | Pd(0) complexes | - (Isomerization) | Dienylamines | researchgate.net |

| Nickel Catalysis | Ni(II) complexes | Boronic acids | 2-Arylated allyl derivatives | researchgate.net |

| Copper Catalysis | Cu(II) salts / Oxidant | Sodium sulfinates | γ-Keto sulfones | nih.gov |

| Fluorinative Ring-Opening | Sulfur Tetrafluoride (SF₄) | - (Intramolecular) | Trifluoromethyl-containing open-chain compounds | researchgate.net |

Elucidation of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of this compound is dictated by the stereochemistry of its substituted cyclopropane ring. The cyclopropane ring itself is a rigid, planar structure. The substituents, a sulfamoyl group (-SO₂NH₂) and a carboxylic acid group (-COOH), are attached to the same carbon atom. This C1 carbon is a quaternary, non-chiral center, meaning the molecule as a whole is achiral.

The conformation of the molecule would be determined by the rotational orientations of the sulfamoyl and carboxylic acid groups relative to the cyclopropane ring and to each other. These orientations would be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between a hydrogen atom of the sulfamoyl group's nitrogen and the carbonyl oxygen of the carboxylic acid, or between the acidic proton of the carboxyl group and an oxygen atom of the sulfamoyl group. Such interactions would stabilize specific conformations. Detailed conformational analysis would typically be performed using computational modeling and supported by experimental data from NMR spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Features

While specific experimental NMR data for this compound is not available in the searched literature, a theoretical analysis based on general principles of NMR spectroscopy can be outlined. princeton.eduorganicchemistrydata.orglibretexts.org

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The two protons on the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift influenced by the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) would also be a broad singlet, typically found far downfield (10-13 ppm). libretexts.org The protons of the cyclopropane ring would present a more complex pattern. Due to the geminal substitution, the two sets of methylene protons on the cyclopropane ring are diastereotopic and would be expected to show complex splitting patterns (multiplets) in the upfield region of the spectrum.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide key information about the carbon skeleton. One would expect to see four distinct signals: one for the quaternary carbon (C1) attached to both the sulfamoyl and carboxylic acid groups, one for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), and signals for the two equivalent methylene carbons of the cyclopropane ring. libretexts.orglibretexts.org The chemical shifts of these carbons would be influenced by the electronegativity of the attached functional groups.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 160 - 180 |

| Cyclopropane (-CH₂-) | 1.0 - 2.5 (m, 4H) | 15 - 30 |

| Quaternary Carbon (C-SO₂NH₂) | - | 40 - 60 |

| Sulfamoyl (-SO₂NH₂) | 5.0 - 8.0 (broad s, 2H) | - |

Note: This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and is not based on experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov Although no published crystal structure for this compound was found, such an analysis would provide a wealth of information.

Mass Spectrometric Approaches for Molecular Structure Validation

Mass spectrometry is a crucial tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis. libretexts.orgnih.gov

For this compound (molecular weight 165.17 g/mol ), a high-resolution mass spectrum would show a molecular ion peak (or a protonated/deprotonated molecular ion peak, depending on the ionization technique) that precisely matches the calculated molecular formula of C₄H₇NO₄S. americanelements.com

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would be expected to show characteristic losses of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). youtube.com For this specific compound, one would also anticipate the fragmentation of the sulfamoyl group, potentially leading to the loss of SO₂ or SO₂NH₂. The cleavage of the cyclopropane ring could also occur. Analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

Theoretical and Computational Studies

Quantum Mechanical (QM) Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1-Sulfamoylcyclopropane-1-carboxylic acid, QM methods such as Density Functional Theory (DFT) and ab initio calculations can elucidate its stability, preferred shapes, and electronic characteristics. mdpi.comresearchgate.net

The structure of this compound features a carboxylic acid group, which can exist in different conformations. The two primary conformations are syn and anti, defined by the dihedral angle of the O=C–O–H bond. nih.gov

Syn Conformation: The hydroxyl proton is oriented towards the carbonyl oxygen. This form is often stabilized by an intramolecular hydrogen bond, making it the more stable conformation in the gas phase for many carboxylic acids. nih.gov

Anti Conformation: The hydroxyl proton is oriented away from the carbonyl oxygen. While typically higher in energy in a vacuum, this conformation can be stabilized by intermolecular interactions with solvent molecules. nih.gov

Computational studies on similar carboxylic acids have shown that while the syn conformation is generally preferred, the energy difference between the syn and anti states can be small, and the anti state can become significantly populated in solution due to favorable solvent interactions. nih.govnih.gov Keto-enol tautomerism, while common for many carbonyl compounds, is less relevant for the carboxylic acid group itself under normal conditions. masterorganicchemistry.com

Table 1: Predicted Conformational Energy Profile of this compound (Note: This table is illustrative, based on general principles for carboxylic acids, as specific data for the target compound was not found.)

| Conformer | Dihedral Angle (O=C–O–H) | Predicted Relative Energy (Gas Phase) | Key Stabilizing Interaction |

|---|---|---|---|

| Syn | ~0° | Lowest | Intramolecular Hydrogen Bond |

Quantum mechanical calculations can predict sites of reactivity by analyzing the molecule's electronic landscape, including electron density and molecular orbitals. For this compound, the strained cyclopropane (B1198618) ring presents interesting possibilities for reactivity.

A significant area of modern organic synthesis is the selective activation of C–H bonds. chemrxiv.org Palladium-catalyzed C–H activation is a common strategy for functionalizing molecules. nih.gov In compounds like cyclopropane carboxylic acids, the carboxylic acid group can act as a directing group, guiding the metal catalyst to activate specific C–H bonds on the ring. nih.govresearchgate.net Computational studies can model the transition states of these activation steps, helping to predict which C–H bond (at the β or γ position relative to the carboxyl group) is more likely to react. nih.gov Such studies have been instrumental in developing synthetic methods for creating complex chiral molecules from cyclopropane and cyclobutane carboxylic acid precursors. nih.gov The sulfamoyl group would also influence the electronic properties and steric environment, factors that QM models can quantify to predict reaction outcomes. rsc.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While QM methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a larger system, such as in solution. dovepress.com MD simulations provide a dynamic picture of how this compound interacts with itself and with solvent molecules. nih.gov

The carboxylic acid and sulfamoyl groups both contain hydrogen bond donors (O-H and N-H) and acceptors (C=O, S=O, and hydroxyl/amide oxygens). This allows the molecule to form extensive intermolecular hydrogen bonding networks. mdpi.commdpi.com In the solid state, carboxylic acids commonly form centrosymmetric dimers through hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) ring motif. mdpi.comnih.gov MD simulations can explore the stability and dynamics of these dimers and larger aggregates in different environments. The presence of the sulfamoyl group offers additional sites for hydrogen bonding, potentially leading to more complex and robust supramolecular structures compared to simple carboxylic acids. osti.gov

The solvent environment can have a profound impact on the conformational preferences of a molecule. nih.gov MD simulations are ideal for studying these effects. researchgate.net For this compound, simulations in different solvents (e.g., polar protic like water vs. nonpolar like chloroform) would reveal how solvent molecules interact with the solute.

In polar, hydrogen-bonding solvents like water, the solvent can form strong hydrogen bonds with both the carboxyl and sulfamoyl groups. This competition can disrupt intramolecular hydrogen bonds and stabilize the anti-conformation of the carboxylic acid, potentially increasing its population. nih.govnih.gov

In nonpolar solvents , intramolecular hydrogen bonding within the syn-conformer is likely to be more dominant, and intermolecular interactions would be weaker, primarily driven by van der Waals forces. nih.gov

Simulations can quantify these effects by calculating the potential of mean force (PMF) for rotation around key bonds, providing a free energy landscape of the molecule's conformational flexibility in a given solvent. nih.gov

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computationally efficient and accurate QM method widely used to elucidate reaction mechanisms. mdpi.com It allows chemists to map the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.netsciengine.com

For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., C-H activation or ring-opening reactions), DFT can provide critical insights. rsc.org For instance, in a proposed C–H activation reaction, DFT calculations could:

Model the coordination of the palladium catalyst to the carboxylic acid directing group.

Calculate the activation energy barriers for the cleavage of different C–H bonds on the cyclopropane ring.

Determine the geometry of the transition states, explaining observed regioselectivity or stereoselectivity.

Evaluate the stability of proposed reaction intermediates.

By comparing the energy barriers of different potential pathways, researchers can determine the most likely reaction mechanism, guiding the optimization of reaction conditions and the design of new catalysts. nih.govmdpi.com

pKa Prediction and Acidity Constant Calculations

Computational pKa prediction for carboxylic acids typically involves quantum mechanical calculations. nih.gov These methods analyze the electronic structure of the molecule to predict its acidity. The acidity of a carboxylic acid is influenced by the stability of its conjugate base (the carboxylate anion). nih.gov Resonance stabilization of the carboxylate anion, where the negative charge is delocalized over the two oxygen atoms, is a major contributor to the acidity of carboxylic acids. nih.gov

Furthermore, the presence of electron-withdrawing or electron-donating groups on the molecule can significantly impact its pKa value. nih.gov For this compound, the sulfamoyl group (-SO₂NH₂) and the cyclopropane ring would influence the acidity of the carboxylic acid group. The sulfamoyl group is generally considered to be electron-withdrawing, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid.

Various computational models and thermodynamic cycles are employed to calculate pKa values. These calculations often consider the molecule in a solvated state to mimic real-world conditions.

Table 1: Factors Influencing the Acidity of Carboxylic Acids

| Factor | Description | Expected Effect on Acidity of this compound |

| Inductive Effects | The electron-withdrawing or -donating nature of substituents. | The sulfamoyl group is electron-withdrawing, which should increase acidity. |

| Resonance Effects | Delocalization of electrons, which can stabilize the conjugate base. | The carboxylate group is resonance-stabilized. |

| Hybridization | The orbital hybridization of the atoms in the molecule. | The sp² hybridization of the carboxyl carbon contributes to acidity. |

| Solvation | The interaction of the molecule and its ions with solvent molecules. | The solvation of the carboxylate anion stabilizes it, increasing acidity. |

It is important to note that the accuracy of computationally predicted pKa values can vary depending on the level of theory and the computational model used.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. While no specific ligand-protein docking studies for this compound have been identified, the general methodology can be described.

Docking studies are instrumental in drug discovery and development for understanding how a potential drug molecule might interact with its biological target. The process involves creating a three-dimensional model of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses.

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a target protein. The software would then predict the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For instance, in studies of similar compounds, researchers have identified specific amino acid residues that are crucial for binding. These interactions are fundamental to the biological activity of the molecule.

Table 2: Key Interactions in Ligand-Protein Binding

| Type of Interaction | Description | Potential for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The carboxylic acid and sulfamoyl groups contain hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The cyclopropane ring provides a nonpolar region for hydrophobic interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The carboxylic acid and sulfamoyl groups are polar and can engage in electrostatic interactions. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all atoms of the ligand and the protein. |

These computational predictions can then guide further experimental studies, such as in vitro binding assays, to validate the predicted interactions and biological activity.

Structure Activity Relationship Sar Investigations

Impact of Cyclopropane (B1198618) Ring Substitution on Biological Activity

The cyclopropane ring, a three-membered carbocycle, imparts a unique conformational rigidity and electronic character to molecules. tsijournals.com Its inherent strain and "bent" bonds can influence interactions with biological targets. tsijournals.com Substitutions on the cyclopropane ring of analogs of 1-Sulfamoylcyclopropane-1-carboxylic acid can significantly modulate their biological activity by altering steric bulk, electronics, and the spatial orientation of key functional groups.

Research on related cyclopropane-containing compounds has demonstrated that even minor modifications to the ring can lead to substantial changes in potency and selectivity. For instance, in a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, the nature and position of substituents on the aryl group attached to the cyclopropane ring were found to be critical for their antidepressant activity. researchgate.net Similarly, studies on cyclopropyl-epothilone analogs revealed that the orientation of substituents on the cyclopropane moiety dramatically impacts microtubule binding affinity and antiproliferative activity.

The introduction of substituents on the 2- and 3-positions of the cyclopropane ring in this compound analogs can lead to a range of effects. For example, small alkyl groups could provide favorable van der Waals interactions within a hydrophobic pocket of a target enzyme, potentially increasing binding affinity. Conversely, bulky substituents might introduce steric hindrance, preventing optimal binding. The introduction of polar or halogenated substituents could alter the electronic distribution of the cyclopropane ring and introduce new hydrogen bonding or halogen bonding opportunities with the target protein.

Table 1: Postulated Impact of Cyclopropane Ring Substituents on the Biological Activity of this compound Analogs

| Position of Substitution | Type of Substituent | Postulated Effect on Biological Activity | Rationale |

| C-2 or C-3 | Small Alkyl (e.g., -CH₃) | Potential for increased activity | May engage in favorable hydrophobic interactions with the target protein. |

| C-2 or C-3 | Bulky Alkyl (e.g., -t-Butyl) | Potential for decreased activity | May cause steric clash within the binding site, preventing optimal orientation. |

| C-2 or C-3 | Phenyl | Variable; depends on substitution | Can introduce π-π stacking interactions but may also lead to steric hindrance. Substituents on the phenyl ring itself would further modulate activity. researchgate.net |

| C-2 or C-3 | Halogen (e.g., -F, -Cl) | Potential for increased activity | Can alter electronic properties and participate in halogen bonding, potentially improving binding affinity. The C-F bond can also enhance metabolic stability. wikipedia.org |

| C-2 or C-3 | Hydroxyl (-OH) | Potential for increased or decreased activity | May introduce a key hydrogen bond but could also increase polarity, potentially reducing cell permeability. |

Role of the Sulfamoyl Moiety in Molecular Recognition

The sulfamoyl group (-SO₂NH₂) is a key functional group in many biologically active compounds, often acting as a bioisostere for a carboxylic acid or engaging in specific interactions with target proteins. nih.gov In the context of this compound, the sulfamoyl moiety is expected to play a crucial role in molecular recognition and binding.

Sulfonamides are known to act as hydrogen bond donors and acceptors and can participate in critical interactions with enzyme active sites. researchgate.net For example, in many enzyme inhibitors, the sulfonamide group coordinates with a zinc ion present in the active site. researchgate.net The nitrogen and oxygen atoms of the sulfamoyl group can form a network of hydrogen bonds with amino acid residues, contributing significantly to the binding affinity and selectivity of the molecule.

Pharmacophore modeling and molecular docking studies of various sulfonamide-containing inhibitors have consistently highlighted the importance of this group for anchoring the ligand within the binding pocket of the target. ebi.ac.uk The specific orientation of the sulfamoyl group, dictated by the rigid cyclopropane scaffold, would precisely position it for these key interactions.

Influence of Carboxylic Acid Functional Group Modifications on Activity

The carboxylic acid group is a common feature in many drugs, often involved in crucial ionic interactions and hydrogen bonding with biological targets. nih.gov However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. researchgate.net Therefore, modification of the carboxylic acid in this compound is a key strategy for modulating its activity and drug-like properties.

Bioisosteric replacement is a common approach where the carboxylic acid is replaced by another functional group with similar physicochemical properties but improved metabolic stability or permeability. openaccessjournals.comresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. nih.govnih.govopenaccessjournals.com

Studies on various classes of compounds have demonstrated the utility of this approach. For instance, in a series of androgen receptor antagonists, the replacement of a carboxylic acid with a sulfonamide resulted in a compound with potent antagonistic activity and the ability to inhibit the growth of resistant cancer cell lines. nih.gov In another example, replacing the carboxylic acid of prostaglandin (B15479496) F(2alpha) with a hydroxyl or methoxy (B1213986) group led to compounds with unique biological activity profiles. nih.gov

Esterification or amidation of the carboxylic acid group are other common modifications. These changes neutralize the negative charge of the carboxylate, which can improve membrane permeability. However, this often comes at the cost of reduced binding affinity if the ionic interaction is critical for activity. Prodrug strategies often utilize esters that are cleaved in vivo to release the active carboxylic acid.

Table 2: Potential Effects of Carboxylic Acid Modifications on the Activity of this compound Analogs

| Modification | Resulting Functional Group | Potential Impact on Activity and Properties |

| Bioisosteric Replacement | Tetrazole | May retain or improve activity while potentially improving metabolic stability and lipophilicity. openaccessjournals.com |

| Bioisosteric Replacement | Hydroxamic Acid | Can chelate metal ions in enzyme active sites and may alter the activity profile. nih.gov |

| Bioisosteric Replacement | Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid with different acidity and lipophilicity. nih.gov |

| Esterification | Ester (e.g., -COOCH₃) | Increased lipophilicity and cell permeability; may act as a prodrug. Often leads to a loss of direct binding if the carboxylate interaction is crucial. |

| Amidation | Amide (e.g., -CONH₂) | Neutralizes charge, potentially improving permeability. Can introduce new hydrogen bonding interactions. |

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The this compound molecule is chiral at the C-1 position of the cyclopropane ring. Furthermore, substitutions at the C-2 and C-3 positions can introduce additional stereocenters, leading to diastereomers.

The spatial arrangement of the sulfamoyl and carboxylic acid groups is critical for the molecule's interaction with its biological target. It is highly likely that only one enantiomer will have the correct three-dimensional orientation to fit optimally into the binding site of a chiral receptor or enzyme. The other enantiomer may have significantly lower activity or even interact with a different biological target, potentially leading to off-target effects.

Numerous studies have highlighted the importance of stereochemistry in the activity of cyclopropane-containing compounds. For example, the synthesis and evaluation of stereoisomers of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as matrix metalloproteinase inhibitors showed that regio- and stereoselective substitutions were key to obtaining potent and specific inhibitors. ebi.ac.uknih.gov Similarly, in a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, the Z and E configurations exhibited different antidepressant activities. researchgate.net The synthesis and biological evaluation of the trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid also demonstrated the influence of stereochemistry on biological properties. nih.gov

Therefore, the stereospecific synthesis and evaluation of the individual enantiomers and diastereomers of this compound analogs are essential for understanding their SAR and for developing a safe and effective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of novel, untested compounds and to guide the design of more effective analogs.

For a series of this compound derivatives, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to generate a predictive model.

The development of a robust QSAR model for this class of compounds would involve:

Data Set Selection: A diverse set of this compound analogs with experimentally determined biological activities would be required.

Molecular Modeling and Alignment: The 3D structures of the molecules would be built and aligned based on a common scaffold.

Descriptor Calculation: A wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters, would be calculated.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, would be used to generate the QSAR equation. The model would then be rigorously validated using internal and external test sets of compounds to ensure its predictive power.

The resulting QSAR models could provide valuable insights into the SAR of this compound class, highlighting the structural features that are critical for activity and guiding the rational design of new derivatives with enhanced biological profiles.

Mechanistic Studies of Biological Interactions in Research Models

Enzyme Inhibition Kinetics and Mechanisms

The primary mechanism of action identified for compounds structurally related to 1-Sulfamoylcyclopropane-1-carboxylic acid is the inhibition of specific enzymes. The nature of this inhibition is a critical aspect of its molecular activity.

Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

Enzyme inhibitors can function through various modes, each defined by how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

While detailed kinetic analyses specific to this compound are not extensively published, research on analogous cyclopropane-containing molecules suggests that they can act as enzyme inhibitors. For instance, derivatives of 1-aminocyclopropane-1-carboxylic acid have been shown to be competitive inhibitors of enzymes like 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) by binding to the enzyme's active site.

Investigation of Specific Enzyme Targets (e.g., SIRT5 lysine (B10760008) deacylase enzyme)

A key enzyme target for carboxylic acid-containing molecules is Sirtuin 5 (SIRT5), a mitochondrial protein deacylase. nih.govresearchgate.netnih.govresearchgate.net SIRT5 is involved in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and oxidative stress responses, by removing malonyl, succinyl, and glutaryl groups from lysine residues on target proteins. researchgate.netteachmephysiology.com

Inhibition of SIRT5 has been identified as a potential therapeutic strategy in certain cancers. nih.govnih.govresearchgate.net Research has focused on developing mechanism-based inhibitors that mimic the enzyme's natural substrates. These inhibitors often contain a carboxylic acid moiety, or a bioisostere (a chemical group with similar physical or chemical properties), which is crucial for high-affinity binding to the SIRT5 active site. nih.govresearchgate.netnih.govresearchgate.net Studies on a range of these carboxylic acid isosteres have demonstrated potent, slow, tight-binding inhibition of SIRT5. nih.gov While this compound itself is not explicitly detailed in these studies, its structure is consistent with the class of compounds investigated as SIRT5 inhibitors.

| Compound Class | Key Structural Feature | Observed Effect on SIRT5 | Reference |

|---|---|---|---|

| Thiosuccinyl Peptide | Thiosuccinyl group | Selective, mechanism-based inhibition | mdpi.com |

| Tetrazole Analogs | Tetrazole ring (Carboxylic acid isostere) | Potent inhibition, slow, tight-binding kinetics | nih.gov |

| Hydroxamic Acid Analogs | Hydroxamic acid group | Substantial loss of potency compared to parent carboxylic acid | nih.gov |

| Suramin | Polysulfonated naphthylurea | Inhibition (IC50 of 22 μM), induces dimerization | mdpi.com |

Molecular Basis of Ligand-Receptor Binding

Understanding how a compound physically interacts with its target protein is fundamental to elucidating its mechanism of action.

Binding Site Analysis (e.g., active site interactions)

For enzyme inhibitors, the critical interactions occur within the binding site. Docking studies and structural analyses of related compounds bound to SIRT5 reveal key interactions. The carboxylic acid group of these inhibitors typically forms essential electrostatic interactions within the active site. nih.gov For example, computational docking of a tetrazole-containing inhibitor, a carboxylic acid isostere, showed its interaction with the SIRT5 active site. nih.gov

In the related enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), modeling studies have shown that the substrate, 1-aminocyclopropane-1-carboxylic acid, and its cofactor bicarbonate have binding sites located close together within the active pocket. nih.govnih.gov The inhibitors were found to coordinate the metal ion in the active site, with their functional groups interacting with key amino acid residues, thereby blocking both substrate and cofactor binding. nih.govnih.gov

Allosteric Modulation Studies

Allosteric modulation occurs when a ligand binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) active site. nih.gov This binding causes a conformational change that modifies the protein's activity. This can result in either positive allosteric modulation (PAM), which enhances the effect of the natural ligand, or negative allosteric modulation (NAM), which reduces it. While allosteric modulation is a known mechanism for many drugs targeting receptors like GPCRs, there is currently no specific published research demonstrating that this compound acts as an allosteric modulator. nih.govsigmaaldrich.com

Pathways and Cellular Processes Modulation (in vitro, non-clinical)

The ultimate effect of a compound's molecular interactions is the modulation of broader cellular pathways and processes. In vitro studies using cultured cells provide a window into these effects.

Research on SIRT5 inhibitors has shown that they can impact cellular metabolism and survival. For instance, by inhibiting SIRT5, these compounds can affect mitochondrial functions regulated by this sirtuin, such as protecting against oxidative stress and modulating inflammatory responses. nih.gov In a notable study, masking the acidic moiety of a potent SIRT5 inhibitor to create a prodrug led to improved cellular activity. nih.govnih.govresearchgate.net This strategy resulted in potent and selective growth inhibition in SIRT5-dependent leukemic cancer cell lines in culture, highlighting the potential for this class of compounds to modulate cellular viability. researchgate.netnih.govresearchgate.net

| Compound Class / Specific Agent | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Masked Tetrazole (SIRT5 Inhibitor) | SIRT5-dependent leukemic cancer cells | Potent and cytoselective growth inhibition | researchgate.netnih.govresearchgate.net |

| Purpurogallin carboxylic acid (PCA) | Liver cancer cells | Synergistic effect with 5-fluorouracil, promoted G1 cell cycle arrest | nih.gov |

| 5'-sulfamoyl carbocyclic adenosine | P388 mouse leukemia cells | Inhibited protein biosynthesis, slowed DNA and RNA biosynthesis | nih.gov |

Investigation of Biochemical Cascades (e.g., ethylene (B1197577) biosynthesis modulation)

There is no available scientific literature detailing any investigation into the effects of this compound on biochemical cascades, including the modulation of ethylene biosynthesis.

Modulation of Specific Metabolic Pathways (in vitro)

No in vitro studies on the modulation of specific metabolic pathways by this compound have been found in the public domain.

In Vitro Model Systems for Biological Activity Assessment (e.g., enzyme assays, cell-free systems, microbial cultures)

There is no published research on the use of this compound in in vitro model systems such as enzyme assays, cell-free systems, or microbial cultures to assess its biological activity.

Applications and Future Directions in Chemical Biology Research

Utility as a Molecular Probe for Biological Target Elucidation

A significant challenge in chemical biology is the identification of the biological targets of small molecules that elicit interesting phenotypic effects. Bifunctional molecules are often designed as molecular probes for this purpose. 1-Sulfamoylcyclopropane-1-carboxylic acid, with its distinct functional handles, is an excellent candidate for derivatization into such probes.

The carboxylic acid or the sulfamoyl nitrogen could serve as attachment points for reporter tags, such as fluorophores, biotin, or photo-affinity labels, with minimal disruption to the core pharmacophore. For instance, a fluorescently labeled version of the compound could be used in cellular imaging studies to visualize its subcellular localization and potential interaction partners. Similarly, a biotinylated derivative could be employed in pull-down assays coupled with mass spectrometry to identify binding proteins from cell lysates.

| Probe Type | Functionalization Site | Reporter Tag | Potential Application |

| Fluorescent Probe | Carboxylic Acid | Fluorescein | Cellular imaging and localization studies |

| Affinity Probe | Sulfamoyl Nitrogen | Biotin | Pull-down assays and target identification |

| Photo-affinity Probe | Carboxylic Acid | Diazirine | Covalent labeling of target proteins |

Scaffold for Design of Novel Chemical Biology Tools

The rigid cyclopropane (B1198618) backbone of this compound offers a well-defined three-dimensional scaffold for the design of new chemical biology tools. nbinno.comnih.govnih.gov The conformational constraint imposed by the three-membered ring can lead to higher binding affinity and selectivity for target proteins compared to more flexible linear molecules. nbinno.com

This scaffold could be elaborated through combinatorial chemistry to generate a library of derivatives with diverse substituents. These libraries could then be screened for a variety of functions, such as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. The sulfamoyl group, being a known bioisostere of the carboxylic acid, provides an interesting opportunity for differential target engagement. researchgate.net In some biological contexts, it may mimic a carboxylate, while in others, its unique hydrogen bonding capabilities could lead to novel interactions. nih.gov

Development of Analogues for Mechanistic Investigations

Understanding the mechanism of action of a biologically active molecule is crucial for its development as a research tool or therapeutic agent. The structure of this compound is amenable to the synthesis of a wide range of analogues to probe structure-activity relationships (SAR) and elucidate molecular mechanisms.

For example, analogues could be synthesized where the cyclopropane ring is replaced with larger rings (cyclobutane, cyclopentane) to investigate the importance of ring strain and conformation. The sulfamoyl group could be substituted with other carboxylic acid isosteres, such as tetrazoles or hydroxamic acids, to probe the specific interactions of this group with the target. nih.gov Furthermore, stereoisomers of substituted derivatives could be prepared to explore the chiral recognition elements of the binding site. Such studies are critical for building a comprehensive model of how the molecule interacts with its biological target. nih.gov

| Analogue Type | Modification | Research Question |

| Ring Size Analogue | Cyclopropane -> Cyclobutane | Importance of conformational rigidity |

| Isostere Analogue | Sulfamoyl -> Tetrazole | Role of hydrogen bonding and acidity |

| Stereochemical Analogue | Introduction of chiral centers | Stereochemical requirements for binding |

Integration with High-Throughput Screening in Research Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. ewadirect.com A library of compounds based on the this compound scaffold would be well-suited for HTS campaigns. The carboxylic acid and sulfamoyl groups provide sufficient polarity to ensure aqueous solubility, a key requirement for many HTS assays.

Moreover, the synthetic tractability of the scaffold would allow for the creation of a diverse library of compounds with a range of physicochemical properties. This diversity would increase the probability of identifying "hits" in screens for various biological targets. The development of robust synthetic routes to this scaffold would be a critical first step in realizing its potential for HTS-driven discovery.

Emerging Research Avenues and Interdisciplinary Connections

The unique combination of functional groups in this compound opens up several exciting avenues for future interdisciplinary research.

Metalloenzyme Inhibition: The sulfamoyl and carboxylic acid groups could act as a bidentate ligand for metal ions in the active sites of metalloenzymes, a large and important class of drug targets.

Covalent Modulators: The strained cyclopropane ring could potentially be designed to act as a latent electrophile, enabling the development of targeted covalent inhibitors.

Chemical Genetics: Bifunctional molecules derived from this scaffold could be used in chemical genetics to induce protein dimerization or degradation (e.g., PROTACs), providing powerful tools to study protein function in living cells. nih.govacs.orgresearchgate.net

Materials Science: The rigid, polar nature of the molecule could be explored for the development of novel biomaterials or as a component of self-assembling systems.

Q & A

What are the established synthetic routes for 1-Sulfamoylcyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation followed by functionalization of the sulfamoyl group. A common approach includes:

- Cyclopropanation : Using precursors like vinyl sulfonamides or diazo compounds under transition-metal catalysis (e.g., Rh or Cu) to form the cyclopropane core .

- Sulfamoylation : Introducing the sulfamoyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DMAP .

Optimization focuses on temperature control (e.g., −78°C for cyclopropanation to prevent side reactions) and solvent selection (e.g., DMF for sulfamoylation to enhance solubility). Purity is monitored via TLC and HPLC .

How is this compound characterized to confirm structural integrity and purity?

- Spectroscopic Analysis :

- NMR : and NMR verify cyclopropane ring geometry and sulfamoyl group placement. Chemical shifts for cyclopropane protons typically appear at δ 1.2–2.5 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .

- Elemental Analysis : Validates C, H, N, and S composition .

What experimental strategies are used to study the compound’s stability under physiological conditions?

- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C, followed by HPLC quantification of degradation products over 24–72 hours. Decomposition kinetics are modeled using first-order equations .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while accelerated stability studies (40–60°C) predict shelf-life .

- Metabolic Stability : Liver microsome assays (e.g., human S9 fraction) quantify metabolic half-life, with LC-MS/MS tracking metabolite formation .

How can researchers resolve discrepancies in enzymatic inhibition data across studies?

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted ACC oxidase) and substrate concentrations .

- Control Experiments : Include known inhibitors (e.g., AVG for ACC oxidase) to validate assay conditions .

- Data Normalization : Express inhibition as % activity relative to vehicle controls, accounting for batch-to-batch enzyme variability .

- Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes and identify confounding factors (e.g., solvent accessibility of the sulfamoyl group) .

What role does the sulfamoyl group play in the compound’s biological reactivity and target selectivity?

- Electron-Withdrawing Effects : The sulfamoyl group stabilizes the cyclopropane ring via conjugation, reducing ring strain and enhancing metabolic resistance .

- Hydrogen Bonding : The –SONH moiety interacts with enzyme active sites (e.g., ACC deaminase), as shown via mutagenesis studies where Thr237 mutations reduce binding affinity .

- Selectivity Profiling : Competitive inhibition assays against related enzymes (e.g., alanine aminotransferase) confirm specificity, with IC values 10-fold lower for target enzymes .

What in silico methods are employed to predict interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to ACC oxidase (PDB: 1W9Y), with scoring functions (e.g., binding energy < −7 kcal/mol) prioritizing high-affinity poses .

- MD Simulations : GROMACS runs (100 ns) assess complex stability, monitoring RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

- QSAR Modeling : Training datasets (IC values from 20 analogs) identify critical descriptors (e.g., logP, polar surface area) for activity prediction .

How should researchers design experiments to mitigate off-target effects in cellular models?

- Dose-Response Curves : Establish EC values in primary cells (e.g., plant protoplasts) vs. mammalian lines to identify selective concentration ranges .

- CRISPR Knockouts : Generate ACC deaminase-null cell lines to confirm on-target effects via rescue experiments .

- Proteomics : SILAC-based screens identify off-target protein interactions, with pathway enrichment analysis (e.g., KEGG) highlighting unintended pathways .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Aliquot in amber vials under argon at −80°C to prevent hydrolysis. Desiccate to limit moisture uptake .

- Handling : Use gloveboxes (O < 0.1 ppm) for air-sensitive steps. Confirm solubility in DMSO or PBS before in vitro assays .

- Stability Monitoring : Perform quarterly HPLC checks for degradation, with re-purification via silica gel chromatography if purity drops below 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.